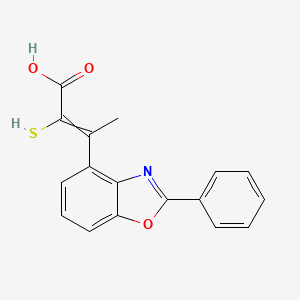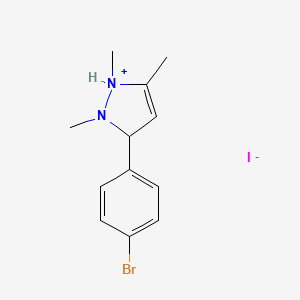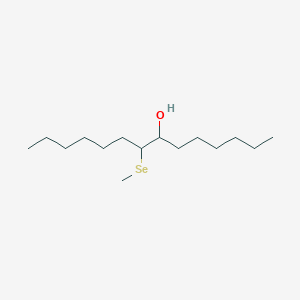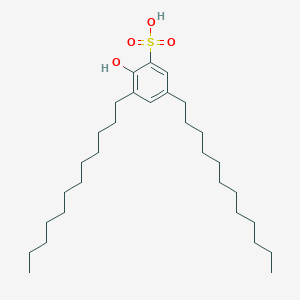![molecular formula C17H12N2O2 B14596079 N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-35-5](/img/structure/B14596079.png)
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety in the indole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the activation of the carboxyl group of indole derivatives. One common method is the transformation of carboxylic acids to acyl imidazoles, followed by reactions with indole . Another approach involves the use of oxazolidinone derivatives as amine agents, EDCI, DMAP, and THF solvent for the conversion of indole 2-carboxylic acid to indole 2-carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like THF or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indole ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins. This interaction can inhibit the activity of these biological molecules, leading to various therapeutic effects. The compound targets specific molecular pathways, such as those involved in cancer cell proliferation and viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-[2-(3,4-Dimethoxyphenyl)ethyl]phenyl]-3-hydroxy-4-methyl-4H-furo[3,2-B]indole-2-carboxamide
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-B]pyrroles
Uniqueness
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide is unique due to its specific structure, which allows for versatile interactions with biological targets. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
61088-35-5 |
|---|---|
Fórmula molecular |
C17H12N2O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
N-phenyl-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C17H12N2O2/c20-17(18-11-6-2-1-3-7-11)15-10-14-16(21-15)12-8-4-5-9-13(12)19-14/h1-10,19H,(H,18,20) |
Clave InChI |
BKXDYQYSRZUXAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)

![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)


![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)

![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)


